Odoroside A
Overview
Description
Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .
Synthesis Analysis
Odoroside A is a natural product extracted from Nerium oleander . The nature of odoroside A, as well as its chemical structure, is quite similar to a well-known CG, ouabain .Molecular Structure Analysis
Odoroside A possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .Chemical Reactions Analysis
Odoroside A inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .Physical And Chemical Properties Analysis
Odoroside A is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anticancer Bioactivity in Colorectal Carcinoma
Odoroside A (OA) significantly inhibits cellular ability and induces apoptosis in colorectal carcinoma (CRC) cells in a concentration-dependent manner. It causes cell cycle arrest and apoptosis through the ROS/p53 signaling pathway, making it a potential therapeutic agent against CRC without obvious side effects (Chen et al., 2019).
Inhibition of Invasion in Breast Cancer Cells
Oleandrin and Odoroside A exhibit anticancer effects by inhibiting the invasion of metastatic and radiotherapy-resistant MDA-MB-231 breast cancer cells. They achieve this by reducing levels of certain transcription factors and enzymes, and by inhibiting the phospho-STAT-3 signaling pathway (Ko et al., 2018).
Mitotic Arrest in Lung Cancer Cells
Odoroside A and B, isolated from Nerium oleander stems, show significant antiproliferative effects. Particularly, Odoroside B induces mitotic arrest of NCI-H460 lung cancer cells in the prophase stage (Qamar et al., 2017).
Blocking NF-kappaB-Inducible Protein Expression
Odoroside A, along with ouabain, inhibits the expression of proteins induced by NF-kappaB by blocking Na+-dependent amino acid transport. This action is attributed to their ability to inhibit the ATP-hydrolyzing activity of Na+/K+-ATPase (Takada et al., 2009).
Application in Cancer Treatment
An HPLC/MS/MS method has been developed to characterize and quantify cardiac glycosides like Odoroside in a patented-hot-water extract of Nerium oleander, called Anvirzel, used in cancer treatment (Wang et al., 2000).
Antitumor Effects on Leukemia Cells
Odoroside A and its derivative induce apoptosis and autophagy in leukemia cells, particularly in HL60 cells, via the ROS/JNK pathway. This indicates their potential as antitumor agents against leukemia, especially acute myeloid leukemia (AML) (Hu et al., 2021).
Future Directions
properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZSZQZDODUAA-FNFYTULRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319113 | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Odoroside A | |
CAS RN |
12738-19-1 | |
Record name | Odoroside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odoroside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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